molecular formula C22H30N2O2 B10815456 Martinostat CAS No. 1629052-58-9

Martinostat

Cat. No.: B10815456
CAS No.: 1629052-58-9
M. Wt: 354.5 g/mol
InChI Key: WNIDBXBLQFPAJA-VOTSOKGWSA-N
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Preparation Methods

Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Martinostat undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.

    Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxamic acid functional groups.

    Common Reagents and Conditions: Hydroxylamine and sodium hydroxide are commonly used in the synthesis of this compound.

    Major Products: The primary product of these reactions is this compound itself, with potential minor by-products depending on the reaction conditions.

Comparison with Similar Compounds

Martinostat is compared with other histone deacetylase inhibitors such as vorinostat, entinostat, and crebinostat . These compounds share similar mechanisms of action but differ in their selectivity and potency against various histone deacetylase isoforms. This compound is unique in its high selectivity for class I histone deacetylases and its use in positron emission tomography imaging .

Similar Compounds

Biological Activity

Martinostat, specifically the radiotracer [^11C]this compound, is an innovative compound designed for in vivo imaging of histone deacetylases (HDACs), particularly class I HDACs. This compound has gained attention in the fields of neuroimaging and epigenetics due to its potential applications in understanding various neurological disorders, including Alzheimer's disease (AD) and cardiac hypertrophy.

This compound functions as a selective inhibitor of class I HDACs, which play critical roles in the regulation of gene expression through the modification of histones. By inhibiting these enzymes, this compound can influence epigenetic changes associated with various diseases. The binding affinity and specificity of this compound for HDACs have been confirmed through various studies, including cellular thermal shift assays (CETSA) and positron emission tomography (PET) imaging.

Kinetic Properties

The kinetic properties of [^11C]this compound have been extensively studied, particularly in non-human primates (NHPs). Key findings include:

  • High Baseline Distribution Volume : The distribution volume (VTV_T) ranges from 29.9 to 54.4 mL/cm³ in the brain, indicating significant uptake and retention in target tissues .
  • Occupancy Rates : The occupancy of HDACs can reach up to 99% with appropriate dosing, demonstrating the compound's effectiveness in saturating its target .
  • Binding Characteristics : this compound exhibits a high affinity for HDACs, with rapid uptake from the bloodstream and slow washout kinetics, suggesting prolonged engagement with its targets .

Imaging Applications

[^11C]this compound has been utilized in PET imaging to visualize HDAC expression in vivo. This capability allows researchers to assess changes in HDAC density associated with various pathological conditions:

  • Alzheimer's Disease : Studies have shown that reduced availability of HDAC I, as measured by [^11C]this compound uptake, correlates with elevated levels of amyloid-β and tau proteins in AD patients .
  • Cardiac Health : In cardiac studies, [^11C]this compound demonstrated significantly higher binding in myocardial tissue compared to skeletal muscle, highlighting its potential for studying cardiac hypertrophy and fibrosis .

Alzheimer’s Disease Study

In a study investigating the relationship between HDAC expression and Alzheimer's pathology, researchers used [^11C]this compound to measure HDAC I levels. The results indicated a strong association between reduced HDAC I availability and increased biomarkers of neurodegeneration (amyloid-β and tau), suggesting that monitoring HDAC levels could be crucial for understanding AD progression .

Cardiac Imaging Study

A separate investigation focused on the application of [^11C]this compound in cardiac imaging. PET-MR imaging revealed that HDAC expression was significantly higher in the myocardium than in other tissues, such as skeletal muscle. This finding underscores the role of HDACs in cardiac health and disease, paving the way for potential therapeutic interventions targeting these enzymes .

Kinetic Parameters of [^11C]this compound

ParameterValue RangeDescription
Baseline Distribution Volume (VTV_T)29.9 - 54.4 mL/cm³Indicates high uptake in brain tissues
Non-displaceable Tissue Uptake (VNDV_{ND})8.6 ± 3.7 mL/cm³Reflects specific binding affinity
Rate Constant K1K_10.65 mL/cm³/minHigh uptake rate from blood
Rate Constant k4k_40.0085 min⁻¹Slow washout kinetics

Summary of Findings from Key Studies

Study FocusKey Findings
Alzheimer’s DiseaseReduced HDAC I correlates with amyloid-β levels
Cardiac ImagingHigher myocardial HDAC expression than skeletal muscle

Properties

CAS No.

1629052-58-9

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+

InChI Key

WNIDBXBLQFPAJA-VOTSOKGWSA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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